N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide is an organic compound with a unique structural composition, combining a furan ring, a pyridazinone moiety, and a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multi-step organic reactions.
Formation of the Furan Moiety: : The furan ring can be synthesized through the acid-catalyzed dehydration of 1,4-dicarbonyl compounds.
Construction of the Pyridazinone Core: : This step involves the cyclization of appropriate hydrazines with alpha, beta-unsaturated carbonyl compounds under specific conditions, such as reflux in ethanol.
Linking of Substituted Phenoxy Group: : The trifluoromethyl-substituted phenoxyacetyl chloride reacts with an amine precursor to introduce the acetamide linkage.
Industrial Production Methods
Industrial synthesis of this compound is adapted from laboratory protocols, scaled to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed for purification. In an industrial setting, the usage of automated reactors and continuous flow systems can streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes a variety of chemical reactions:
Oxidation: : The furan ring can be oxidized to yield furfural or furanoic acid derivatives.
Reduction: : The pyridazinone moiety can be reduced to dihydropyridazine under mild conditions.
Substitution: : Electrophilic aromatic substitution reactions occur readily on the trifluoromethyl phenoxy group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or nitric acid are typically used.
Reduction: : Catalytic hydrogenation or sodium borohydride is often employed.
Substitution: : Typical conditions include the use of Lewis acids like aluminum chloride or Friedel-Crafts catalysts.
Major Products
Oxidation of the furan yields furanoic acids.
Reduction of the pyridazinone forms dihydropyridazines.
Substitution on the trifluoromethyl group can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide finds applications in various research fields:
Chemistry: : Used as a precursor for the synthesis of complex organic molecules and for studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, particularly in enzyme inhibition and protein interactions.
Medicine: : Explored for its therapeutic potential in treating diseases due to its unique structural features and possible bioactivity.
Industry: : Employed in the development of new materials and as a catalyst or reagent in industrial chemical reactions.
Mechanism of Action
The compound's mechanism of action is primarily based on its interaction with specific molecular targets within cells:
Molecular Targets: : Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: : The compound may modulate pathways involved in oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds include:
N-{3-[3-(furan-2-yl)hydrazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide: : Lacks the pyridazinone core.
N-{3-[3-(thiazol-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide: : Substitutes a thiazole ring for the furan ring.
N-{3-[3-(benzofuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide: : Features a benzofuran ring instead of a furan.
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide stands out due to its unique combination of a furan ring, a pyridazinone core, and a trifluoromethyl-substituted phenoxy group, which imparts distinctive chemical properties and potential bioactivity.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)14-4-1-5-15(12-14)30-13-18(27)24-9-3-10-26-19(28)8-7-16(25-26)17-6-2-11-29-17/h1-2,4-8,11-12H,3,9-10,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFCJLOTYABWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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